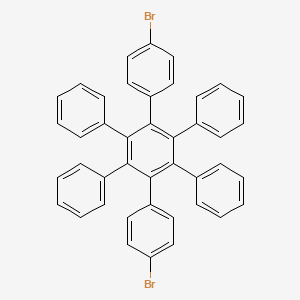

1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28Br2/c43-35-25-21-33(22-26-35)41-37(29-13-5-1-6-14-29)38(30-15-7-2-8-16-30)42(34-23-27-36(44)28-24-34)40(32-19-11-4-12-20-32)39(41)31-17-9-3-10-18-31/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIOZVUGESOGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30711258 | |

| Record name | 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30711258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22932-54-3 | |

| Record name | 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30711258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 1,4-Bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene

The following technical guide details the synthesis and characterization of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene (CAS: 22932-54-3). This document is structured for researchers in organic materials science and drug discovery, focusing on the molecule's utility as a rigid, functionalizable scaffold for Covalent Organic Frameworks (COFs) and supramolecular architectures.

Executive Summary

The target molecule, This compound (hereafter referred to as 4,4'-Dibromo-HPB ), is a sterically crowded, propeller-shaped polycyclic aromatic hydrocarbon. Unlike planar aromatics, the peripheral phenyl rings in hexaphenylbenzene (HPB) derivatives are twisted out of the central plane due to steric repulsion, creating a unique 3D geometry that prevents π-stacking aggregation.

This specific derivative, bearing two para-bromo substituents, serves as a critical A2-type monomer for Suzuki-Miyaura or Yamamoto polycondensations.[1] It is a precursor of choice for synthesizing high-surface-area porous polymers, Graphene Nanoribbons (GNRs), and luminescent materials where solubility and structural rigidity are paramount.

Strategic Retrosynthesis

The most robust route to HPB derivatives is the Diels-Alder [4+2] cycloaddition followed by cheletropic extrusion of carbon monoxide. This method allows for the precise placement of substituents by selecting the appropriate "cyclone" (diene) and "tolan" (dienophile).

Retrosynthetic Logic

To obtain the para-substituted 1,4-dibromo pattern, the molecule is disconnected into:

-

Diene: 2,3,4,5-Tetraphenylcyclopentadienone (Tetraphenylcyclone).[2]

-

Dienophile: 1,2-Bis(4-bromophenyl)ethyne (4,4'-Dibromotolan).[1]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the hexaphenylbenzene core.

Precursor Preparation

Before the core synthesis, the two primary reactants must be synthesized or procured with high purity (>98%).

Synthesis of Tetraphenylcyclopentadienone

Reaction Type: Double Aldol Condensation.

-

Reagents: Benzil (1.0 eq), 1,3-Diphenyl-2-propanone (1.0 eq), KOH (catalytic), Ethanol.

-

Protocol:

-

Dissolve benzil and 1,3-diphenyl-2-propanone in refluxing ethanol.

-

Add ethanolic KOH dropwise.

-

The solution turns deep purple/black almost immediately.[1]

-

Purification: Filtration of the dark purple crystals followed by washing with cold ethanol.

-

Validation: 1H NMR (No aliphatic protons remaining).

-

Synthesis of 1,2-Bis(4-bromophenyl)ethyne

Reaction Type: Sonogashira Coupling or Bromination/Dehydrobromination.[1]

-

Preferred Route (Sonogashira):

-

Alternative (Direct Bromination):

-

Recommendation: Purchase high-purity 4,4'-dibromotolan (CAS: 2789-89-1) to ensure the bromines are strictly in the para positions, avoiding structural defects in downstream polymerization.

Core Synthesis: The Diels-Alder Cycloaddition

This step involves a high-temperature cycloaddition.[1][2][3] The intermediate norbornadienone is unstable at reaction temperatures and spontaneously ejects CO to aromatize.[1]

Experimental Protocol

Safety Note: This reaction generates Carbon Monoxide (CO).[1] Perform strictly in a well-ventilated fume hood.

| Parameter | Specification |

| Scale | 5.0 mmol (approx.[1] 2g scale) |

| Solvent | Diphenyl Ether (Ph2O) or Benzophenone |

| Temperature | 260°C – 300°C (Reflux) |

| Time | 12 – 24 Hours |

| Atmosphere | Argon or Nitrogen (Inert) |

Step-by-Step Methodology:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and an air condenser (or short-path distillation head to vent CO).

-

Charging: Add Tetraphenylcyclopentadienone (1.92 g, 5.0 mmol) and 1,2-Bis(4-bromophenyl)ethyne (1.68 g, 5.0 mmol).

-

Solvent: Add 10 g of Benzophenone or 15 mL of Diphenyl ether. These solvents are chosen for their high boiling points (>250°C).[1]

-

Reaction: Heat the mixture using a sand bath or heating mantle to reflux.

-

Visual Cue: The deep purple color of the cyclone will gradually fade to a lighter orange/brown as the conjugated diene is consumed and the aromatic system forms.

-

Gas Evolution: CO bubbles will be observed.[1]

-

-

Work-up:

-

Purification:

Figure 2: Mechanistic pathway involving Diels-Alder cycloaddition and spontaneous decarbonylation.[1][2]

Characterization & Validation

Due to the high symmetry and lack of aliphatic protons, 1H NMR is distinct but simple.

Nuclear Magnetic Resonance (NMR)

-

Solvent: CDCl3 or C2D2Cl4 (if solubility is low at RT).[1]

-

1H NMR (500 MHz):

-

Region 6.8 – 7.2 ppm: Multiplet (20H).[1] Corresponds to the protons of the four unsubstituted phenyl rings (2,3,5,6-positions).

-

Region 7.3 – 7.6 ppm: Two distinct doublets (AA'BB' system, 8H). Corresponds to the para-substituted bromophenyl rings.[1] The inductive effect of Bromine deshields the ortho protons relative to the Br, shifting them downfield.

-

-

13C NMR: Look for the characteristic C-Br carbon signal around 120-122 ppm and the central benzene core carbons around 140 ppm.[1]

Mass Spectrometry[1]

-

Technique: MALDI-TOF or High-Resolution APCI.

-

Expected Ion: Molecular ion [M]+.[1]

-

Isotope Pattern: The presence of two Bromine atoms will create a characteristic triplet pattern in the mass spectrum (M, M+2, M+4) with relative intensities approx 1:2:1.

Thermal Analysis

-

Melting Point: >300°C (Often decomposes before melting).[1]

-

TGA (Thermogravimetric Analysis): High thermal stability, typically stable up to 450°C under N2.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Purple Color Persists | Incomplete reaction; Cyclone remains. | Increase reaction time or temperature.[1] Ensure reflux is vigorous.[1] |

| Low Yield | Sublimation of reagents.[1] | Use a minimal headspace flask and ensure the condenser is effective.[1] |

| Solubility Issues | Product is highly rigid and crystalline. | Use high-boiling chlorinated solvents (e.g., o-dichlorobenzene) for analysis or processing.[1] |

Applications in Drug Discovery & Materials

While the molecule itself is not a drug, it is a privileged scaffold in:

-

Bio-imaging: Used as a core for Aggregation-Induced Emission (AIE) luminogens.[1] The restricted rotation of the phenyl rings upon aggregation leads to high quantum yields.

-

Porous Materials (COFs): The dibromo functionality allows it to be linked with boronic acids (Suzuki) to form 2D or 3D Covalent Organic Frameworks used in drug delivery vectors and catalysis.[1]

References

-

Diels-Alder Synthesis of Hexaphenylbenzenes: Fieser, L. F. "Hexaphenylbenzene."[1][2][4][5] Organic Syntheses, Coll.[1] Vol. 5, p. 604 (1973). Link

-

Synthesis of Functionalized HPBs: Kobayashi, K., et al. "Synthesis and Properties of Hexaphenylbenzene Derivatives."[1] Bulletin of the Chemical Society of Japan, 74(12), 2001. Link

-

Precursor Synthesis (Tolan): "Bis(4-bromophenyl)acetylene."[1][4] PubChem Compound Summary. Link

-

Application in COFs: Feng, X., et al. "Covalent Organic Frameworks."[1] Chemical Society Reviews, 41, 6010-6022 (2012). Link

-

Characterization Data: "this compound." ChemicalBook CAS Database. Link

Sources

- 1. Bis(4-bromophenyl)acetylene | C14H8Br2 | CID 3464242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene [mdpi.com]

- 3. Intramolecular Diels–Alder Reaction of a Biphenyl Group in a Strained meta-Quaterphenylene Acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Tetraphene Lab Report - 421 Words | Internet Public Library [ipl.org]

"aggregation-induced emission mechanism in tetraphenylbenzene derivatives"

The aggregation-induced emission mechanism in tetraphenylbenzene derivatives, primarily driven by the restriction of intramolecular motion, has fundamentally altered our approach to designing luminescent materials. The propeller-like structure of the TPB core effectively suppresses aggregation-caused quenching and promotes intense emission in the aggregated state. The principles and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the potential of these remarkable molecules. Future research will likely focus on the rational design of new TPB-based AIEgens with tailored photophysical properties, such as near-infrared emission for deeper tissue imaging, and the development of advanced AIE-based platforms for early disease diagnosis and targeted therapies. [5]

References

-

Journal of Research in Chemistry. Aggregation induced emission (AIE) characteristics and main working mechanism for AIE: Restriction of intramolecular rotation. Available from: [Link]

-

Journal of Materials Chemistry C. Aggregation-induced emission enhancement and mechanofluorochromic properties of α-cyanostilbene functionalized tetraphenyl imidazole derivatives. Available from: [Link]

-

PubMed. Tetraphenylene-Coated Near-Infrared Benzoselenodiazole Dye: AIE Behavior, Mechanochromism, and Bioimaging. Available from: [Link]

-

Progress in Chemistry. Aggregation-Induced Emission and Mechanochromism of the Tetraphenylbutadiene Derivatives Containing Different Alkyl Chains. Available from: [Link]

-

PubMed. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission. Available from: [Link]

-

ACS Publications. Aggregation-Induced Emission: A Trailblazing Journey to the Field of Biomedicine. Available from: [Link]

-

PubMed. Machine Learning Prediction of Quantum Yields and Wavelengths of Aggregation-Induced Emission Molecules. Available from: [Link]

-

ACS Publications. Aggregation-Induced Emission-Based Fluorescence Probe for Fast and Sensitive Imaging of Formaldehyde in Living Cells. Available from: [Link]

-

PMC. Investigation of Aggregation Induced Emission Mechanism of Tetrabenzoheptafulvalene Derivative by Spin‐Flip Time‐Dependent Density Functional Theory (SF‐TDDFT). Available from: [Link]

-

RSC Publishing. Tetraphenylpyrazine-based AIEgens: Facile preparation and tunable light emission. Available from: [Link]

-

Wikipedia. Aggregation-induced emission. Available from: [Link]

-

RSC Publishing. Tetraphenylbenzene-based AIEgens: horizontally oriented emitters for highly efficient non-doped deep blue OLEDs and hosts for high-performance hybrid WOLEDs. Available from: [Link]

-

RSC Publishing. Halogen substituted tetraphenylethylene AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechanofluorochromism. Available from: [Link]

-

Semantic Scholar. Tetraphenylpyrimidine-Based AIEgens: Facile Preparation, Theoretical Investigation and Practical Application. Available from: [Link]

-

ResearchGate. Synthesis of tetraphenylethylene pillara[3]renes and the selective fast quenching of their AIE fluorescence by TNT. Available from: [Link]

-

ACS Publications. Substituent Flexibility Modulates Aggregation-Induced Emission in Tetraphenylbenzene. Available from: [Link]

-

ResearchGate. Tetraphenylethene derivatives with AIE-ESIPT characteristics: Synthesis, crystal structures, photophysical properties and application for ClO− detection and pH sensing. Available from: [Link]

-

ACS Publications. Journey of Aggregation-Induced Emission Research. Available from: [Link]

-

ResearchGate. Restriction of Intramolecular Motion(RIM): Investigating AIE Mechanism from Experimental and Theoretical Studies. Available from: [Link]

-

MDPI. Machine Learning Prediction of Quantum Yields and Wavelengths of Aggregation-Induced Emission Molecules. Available from: [Link]

-

MDPI. Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications. Available from: [Link]

-

PubMed. Tetraphenylene-based semiconductive metal-organic framework crystals for direct X-ray detection and imaging. Available from: [Link]

-

ChemRxiv. Tetraphenylbenzene-based AIEgens: the Horizontally Oriented Emitters for highly Efficient Non-doped Deep Blue OLEDs and Host for. Available from: [Link]

-

PMC. Mechanistic connotations of restriction of intramolecular motions (RIM). Available from: [Link]

-

RSC Publishing. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Available from: [Link]

-

PMC. Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications. Available from: [Link]

-

HKUST Research Portal. Restriction of intramolecular motions: The general mechanism behind aggregation-induced emission. Available from: [Link]

-

RSC Publishing. Aggregation-induced emission leading to two distinct emissive species in the solid-state structure of high-dipole organic chromophores. Available from: [Link]

-

PMC. Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. Available from: [Link]

-

SciSpace. Fundamentals and exploration of aggregation-induced emission molecules for amyloid protein aggregation. Available from: [Link]

-

PMC. Insights into AIE materials: A focus on biomedical applications of fluorescence. Available from: [Link]

-

American Chemical Society. Synthesis and characterization of a novel aggregation-induced emission (AIE) chromophore analogue: The revelation of a new photophysical interpretation for aggregation-induced emission phenomena. Available from: [Link]

-

ResearchGate. Tetraphenylethene Derivatives: A Promising Class of AIE Luminogens—Synthesis, Properties, and Applications. Available from: [Link]

Sources

- 1. Aggregation-induced emission - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Insights into AIE materials: A focus on biomedical applications of fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetraphenylbenzene-based AIEgens: horizontally oriented emitters for highly efficient non-doped deep blue OLEDs and hosts for high-performance hybrid WOLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. chemistryjournal.net [chemistryjournal.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 14. Investigation of Aggregation Induced Emission Mechanism of Tetrabenzoheptafulvalene Derivative by Spin‐Flip Time‐Dependent Density Functional Theory (SF‐TDDFT) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Halogen substituted tetraphenylethylene AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechanofluorochromism - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 16. Tetraphenylene-Coated Near-Infrared Benzoselenodiazole Dye: AIE Behavior, Mechanochromism, and Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scispace.com [scispace.com]

Spectroscopic Characterization of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene: A Technical Guide

Introduction

1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene is a hexaphenylbenzene derivative with significant potential in materials science and organic electronics. Its rigid, propeller-like, three-dimensional structure, arising from the sterically hindered phenyl substituents, imparts unique photophysical and electronic properties. A thorough understanding of its spectroscopic signature is paramount for confirming its synthesis, assessing its purity, and elucidating its structure-property relationships. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, drawing upon data from analogous structures and fundamental principles of spectroscopic interpretation.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound, with its central benzene ring surrounded by six aryl substituents, dictates a complex but predictable spectroscopic profile. The presence of both unsubstituted and bromo-substituted phenyl groups will give rise to distinct signals in various spectroscopic techniques. Due to the molecule's symmetry, a simplification of the spectra compared to a completely asymmetric analogue is anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Conceptual Analysis: The proton NMR spectrum is expected to show distinct signals for the protons on the unsubstituted phenyl rings and the bromophenyl groups. Due to the molecule's symmetry, the four unsubstituted phenyl groups should be chemically equivalent, as should the two p-bromophenyl groups. The protons on the phenyl rings will likely appear as complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the p-bromophenyl groups will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

Anticipated ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | m | 20H | Protons of the four unsubstituted phenyl groups |

| ~ 7.4 - 7.6 | d | 4H | Protons ortho to the bromine atom on the p-bromophenyl groups |

| ~ 6.8 - 7.0 | d | 4H | Protons meta to the bromine atom on the p-bromophenyl groups |

Note: The exact chemical shifts can be influenced by the solvent and the conformation of the phenyl rings.

¹³C NMR Spectroscopy

Conceptual Analysis: The ¹³C NMR spectrum will provide a count of the number of non-equivalent carbon atoms. Due to the molecule's symmetry, a smaller number of signals than the total number of carbons is expected. There will be distinct signals for the carbons of the central benzene ring, the unsubstituted phenyl rings, and the p-bromophenyl groups. The carbon attached to the bromine atom will have a characteristic chemical shift.

Experimental Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR.

-

Acquire the ¹³C NMR spectrum, often requiring a larger number of scans for adequate signal-to-noise.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups (though only CH and quaternary carbons are present in this molecule).

Anticipated ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | Quaternary carbons of the central benzene ring |

| ~130-140 | Quaternary carbons of the peripheral phenyl rings |

| ~131.5 | CH carbons of the p-bromophenyl groups ortho to the central ring |

| ~128.5 | CH carbons of the unsubstituted phenyl groups |

| ~125.5 | CH carbons of the p-bromophenyl groups meta to the central ring |

| ~121-123 | Carbon atom attached to bromine (C-Br) |

Note: The symmetry of 1,4-dimethylbenzene results in only 3 distinct carbon signals, illustrating how molecular symmetry simplifies the spectrum.[1]

Mass Spectrometry (MS)

Conceptual Analysis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₄₂H₂₈Br₂), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Anticipated Mass Spectrum Data:

| m/z | Relative Abundance | Assignment |

| ~690 | ~50% | [M]⁺ peak with two ⁷⁹Br atoms |

| ~692 | ~100% | [M]⁺ peak with one ⁷⁹Br and one ⁸¹Br atom |

| ~694 | ~50% | [M]⁺ peak with two ⁸¹Br atoms |

The molecular formula is C₃₀H₂₀Br₂ for a related compound, 1,4-dibromo-2,3,5,6-tetraphenylbenzene, with a molecular weight of approximately 540.3 g/mol .[2] Our target molecule has a different formula (C₄₂H₂₈Br₂) and thus a higher molecular weight.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

Conceptual Analysis: The UV-Vis absorption spectrum of hexaphenylbenzene derivatives is typically characterized by strong absorptions in the UV region, arising from π-π* transitions within the extensive aromatic system. The emission spectrum (fluorescence) is also expected, as these highly conjugated systems are often fluorescent. The presence of heavy bromine atoms can potentially influence the photophysical properties through the heavy-atom effect, possibly leading to enhanced intersystem crossing and phosphorescence.

Experimental Protocol (UV-Vis):

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF).

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

Experimental Protocol (Fluorescence):

-

Using the same solution, excite the sample at a wavelength corresponding to a major absorption peak.

-

Record the emission spectrum.

Anticipated Photophysical Data:

| Technique | λ_max (nm) | Description |

| UV-Vis Absorption | ~310-370 | Strong absorption band corresponding to π-π* transitions. The exact position can be influenced by the solvent and substitution pattern. For instance, some hexaphenylbenzene derivatives show maximum absorption around 363 nm.[3] |

| Fluorescence Emission | ~350-460 | Emission is expected at a longer wavelength than the absorption maximum (Stokes shift). The emission color can range from blue to green depending on the specific electronic structure. Some brominated triarylboranes exhibit fluorescence with emission maxima around 358 nm.[4][5] |

Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure and electronic properties. By combining the insights from NMR, mass spectrometry, and UV-Vis/fluorescence spectroscopy, researchers can confidently verify the synthesis of this complex molecule, assess its purity, and gain a deeper understanding of its potential applications. The predicted spectral data in this guide, based on the analysis of related compounds and fundamental principles, serves as a valuable reference for scientists and drug development professionals working with this class of materials.

References

- Vertex AI Search, query: 1H NMR of 1,3,5-tris(4-bromophenyl)benzene.

- The Royal Society of Chemistry, Supplementary Information for a study on hexaphenylbenzene deriv

- PMC, Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister.

- The Royal Society of Chemistry, Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction.

- ResearchGate, 2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene.

- PubChem, 1,4-Dibromo-2,3,5,6-tetraphenylbenzene | C30H20Br2 | CID 13544993.

- PMC, Aggregation‐Induced Dual Phosphorescence from (o‐Bromophenyl)‐Bis(2,6‐Dimethylphenyl)

- Organic Syntheses Procedure, dibromo-3',4',5',6'-tetrakis(4-bromophenyl).

-

ResearchGate, UV‐Vis absorption spectra for HPB, 6 a–c,[6]Ph, and[6]TE as measured in CH2Cl2.

- PMC, Synthesis and electroluminescence property of new hexaphenylbenzene derivatives including amine group for blue emitters.

- The Royal Society of Chemistry, Supporting Inform

- ResearchGate, Aggregation‐Induced Dual Phosphorescence from (o‐Bromophenyl)‐Bis(2,6‐Dimethylphenyl)

- ResearchGate, Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.

- Doc Brown's Chemistry, C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm.

- Google Patents, US3642916A - Prepar

- Doc Brown's Chemistry, C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes.

- ACS Publications, From Hexaphenylbenzene to 1,2,3,4,5,6-Hexacyclohexylcyclohexane.

- MURAL, Reactions of 1,4-bis(tetrazole)

- ResearchG

- Sythesis and Properties of Hexaphenylbenzene-based Blue Organic Electroluminescent M

- Chemistry Stack Exchange, Carbon-13 NMR of dimethyl 3,4,5,6-tetraphenylphthal

- ResearchGate, Aggregation‐Induced Dual Phosphorescence from (o‐Bromophenyl)‐Bis(2,6‐Dimethylphenyl)

- ResearchGate, 1,2,4,5-Tetrakis(bromomethyl)benzene | Request PDF.

- Chegg, Interpret both the 1 H and 13C NMR spectra of Dimethyl 3,4,5,6- tetraphenylphthal

- PMC, 1,4-Bis[4-(dimethylsilyl)phenyl]benzene.

Sources

- 1. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1,4-Dibromo-2,3,5,6-tetraphenylbenzene | C30H20Br2 | CID 13544993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and electroluminescence property of new hexaphenylbenzene derivatives including amine group for blue emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aggregation‐Induced Dual Phosphorescence from (o‐Bromophenyl)‐Bis(2,6‐Dimethylphenyl)Borane at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Understanding and Characterizing the Aggregation-Induced Emission (AIE) Properties of Brominated Tetraphenylbenzene

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the Aggregation-Induced Emission (AIE) properties of brominated tetraphenylbenzene (TPB) derivatives. While tetraphenylbenzene is a well-established AIE-active core, the strategic introduction of bromine atoms offers a powerful tool for modulating its photophysical characteristics. This document synthesizes foundational AIE principles with field-proven experimental methodologies to offer a self-validating framework for researchers. We will delve into the mechanistic underpinnings of AIE in this specific molecular context, detail synthetic strategies, provide step-by-step characterization protocols, and present the expected photophysical outcomes. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these methods for novel AIE systems.

The Foundational Principle: Aggregation-Induced Emission (AIE) in the Tetraphenylbenzene Core

The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM) , which encompasses the Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV). In dilute solutions, AIEgens dissipate absorbed energy through non-radiative pathways facilitated by the active rotation and vibration of their molecular components. Upon aggregation, physical constraints imposed by neighboring molecules lock these intramolecular motions, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence.

The 1,2,4,5-tetraphenylbenzene (TPB) molecule is an archetypal AIEgen. Its propeller-like, non-planar structure, featuring multiple phenyl rotors attached to a central benzene core, makes it highly susceptible to the RIR mechanism. In solution, the phenyl rings undergo rapid rotational motion, efficiently quenching fluorescence. In an aggregated state, these rotations are sterically hindered, activating the AIE phenomenon.

Figure 1: Mechanism of AIE via Restriction of Intramolecular Rotation (RIR).

Strategic Modulation: The Role of Bromine Substitution

The functionalization of an AIEgen core is a critical strategy for fine-tuning its photophysical properties. Bromination of the peripheral phenyl rings of TPB introduces two primary effects:

-

Steric Hindrance: The bulky nature of bromine atoms enhances the steric congestion around the TPB core. This is expected to further restrict intramolecular rotation in the aggregated state, potentially leading to a higher fluorescence quantum yield (ΦF) and greater AIE enhancement (αAIE = ΦF,solid / ΦF,solution). The increased steric hindrance can lock the phenyl rotors more effectively, leading to more efficient suppression of non-radiative decay pathways.

-

The Heavy Atom Effect: Classically, the presence of heavy atoms like bromine is known to promote intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This typically quenches fluorescence by diverting energy to phosphorescence or non-radiative triplet decay. However, in the context of AIE, an "anti-heavy-atom effect" has been observed in some systems, such as halogenated tetraphenylethene (TPE).[4] In these cases, the introduction of halogens leads to enhanced fluorescence upon aggregation. This counterintuitive effect may arise from specific intermolecular interactions (e.g., halogen bonding) in the aggregated state that rigidify the structure and override the typical quenching pathway. Therefore, the net effect of bromination on the AIE properties of TPB is a compelling subject of investigation.

Synthetic Pathway to Brominated Tetraphenylbenzene

The synthesis of brominated TPB derivatives can be reliably achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is well-suited for forming C-C bonds between aryl halides and aryl boronic acids, demonstrating high functional group tolerance. A plausible and efficient synthetic route involves the coupling of a polybrominated benzene core with phenylboronic acid, or conversely, a polybrominated phenylboronic acid with a dibromobenzene derivative.

A common approach would be to start with 1,2,4,5-tetrabromobenzene and react it with phenylboronic acid.

Figure 2: General workflow for the synthesis of brominated TPB via Suzuki coupling.

Protocol 3.1: Example Synthesis of a Dibrominated Tetraphenylbenzene Derivative

This protocol describes the synthesis of 1,4-dibromo-2,5-diphenyl-3,6-diphenylbenzene as an illustrative example.

-

Reactant Preparation: To a 100 mL three-neck round-bottom flask, add 1,2,4,5-tetrabromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (K₂CO₃) (4.0 mmol).

-

Inert Atmosphere: Equip the flask with a reflux condenser and purge with argon or nitrogen for 15-20 minutes to create an inert atmosphere.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene (20 mL) and water (5 mL). To this suspension, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2x20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired brominated tetraphenylbenzene derivative.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

A Validated Workflow for AIE Characterization

A systematic investigation of the AIE properties involves a series of photophysical measurements. The core principle is to compare the emission behavior of the molecule in a good solvent (where it is molecularly dissolved and non-emissive) with its behavior in a poor solvent or the solid state (where it aggregates and becomes emissive). A common method is to use a solvent/non-solvent mixture, such as tetrahydrofuran (THF)/water.

Figure 3: Experimental workflow for characterizing AIE properties.

Protocol 4.1: UV-Vis and Photoluminescence (PL) Spectroscopy

-

Stock Solution: Prepare a stock solution of the brominated TPB compound in THF at a concentration of 10⁻³ M.

-

Working Solution: Prepare a working solution by diluting the stock solution to 10⁻⁵ M in THF.

-

UV-Vis Measurement (Solution): Record the UV-Vis absorption spectrum of the 10⁻⁵ M THF solution. This provides the absorption maximum (λabs).

-

PL Measurement (Solution): Excite the 10⁻⁵ M THF solution at its λabs and record the photoluminescence spectrum. The compound is expected to show very weak or no emission.

-

Inducing Aggregation: Prepare a series of 10 mL samples in vials by adding the appropriate amount of the 10⁻⁵ M stock solution and then adding increasing amounts of water (a non-solvent) to achieve water fractions (ƒw) from 0% to 90% by volume. For example, for a 90% water fraction, use 1 mL of the THF stock solution and 9 mL of water.

-

PL Measurement (Aggregates): For each sample in the series, record the PL spectrum using the same excitation wavelength (λabs) and instrument settings (e.g., slit widths).

-

Data Analysis: Plot the peak PL intensity against the water fraction (ƒw). A sharp increase in intensity at higher water fractions is the hallmark of AIE.

Protocol 4.2: Relative Photoluminescence Quantum Yield (PLQY) Determination

The PLQY (ΦF) quantifies the efficiency of the emission process. The relative method, using a well-characterized standard, is a reliable and widely used technique.

-

Select a Reference Standard: Choose a standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region to your aggregated sample. For blue-emitting AIEgens, quinine sulfate in 0.1 M H₂SO₄ (Φstd = 0.54) is a common choice.

-

Prepare Solutions: Prepare a series of five dilutions for both the AIEgen sample (in a high water fraction, e.g., ƒw = 90%) and the reference standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1 to minimize inner filter effects.

-

Measure Absorbance: Record the absorbance of each of the ten solutions at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters are identical for both the sample and the standard.

-

Integrate Intensity: Calculate the integrated area under the emission curve for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

-

Calculate PLQY: The PLQY of the sample (Φspl) is calculated using the following equation:

Φspl = Φstd × (Gradspl / Gradstd) × (nspl² / nstd²)

Where:

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent used for the sample and standard.

-

Analysis and Expected Outcomes

The introduction of bromine atoms onto the tetraphenylbenzene core is expected to yield significant and measurable changes in its photophysical properties. The data gathered from the described protocols will allow for a comprehensive understanding of these structure-property relationships.

Table 1: Hypothetical Photophysical Data for TPB and Brominated TPB (Br-TPB)

| Compound | Solvent/State | λabs (nm) | λem (nm) | Stokes Shift (nm) | PLQY (ΦF) | AIE Enhancement (αAIE) |

| TPB | THF (Solution) | 315 | 365 | 50 | ~0.01 | \multirow{2}{}{~45x} |

| THF/H₂O (ƒw=90%) | 320 | 450 | 130 | 0.45 | ||

| Br-TPB | THF (Solution) | 325 | 375 | 50 | ~0.01 | \multirow{2}{}{Potentially >50x} |

| THF/H₂O (ƒw=90%) | 330 | 465 | 135 | >0.50 |

Note: These are expected values based on principles from related AIE systems. Actual experimental values must be determined.

Interpretation of Results:

-

Red Shift: A slight bathochromic (red) shift in both absorption and emission is anticipated upon bromination due to the electronic perturbation of the bromine substituent.

-

Enhanced AIE: A higher PLQY in the aggregated state and a larger αAIE value for Br-TPB compared to the parent TPB would provide strong evidence that the increased steric hindrance from the bromine atoms more effectively restricts intramolecular rotations, leading to superior emission efficiency.

-

Quantum Yield: The final PLQY will reveal the balance between the positive steric effect and the potential quenching from the heavy atom effect. A high PLQY (>0.5) would suggest that, for this molecular architecture, the benefits of enhanced RIR dominate.

Conclusion and Future Outlook

This guide provides a robust framework for the synthesis and systematic characterization of brominated tetraphenylbenzene AIEgens. By understanding the interplay between steric and electronic effects imparted by bromine substitution, researchers can rationally design novel AIE materials with tailored photophysical properties. The detailed, self-validating protocols herein serve as a practical starting point for exploring these promising molecules.

Future work should focus on synthesizing a library of TPB derivatives with varying degrees and positions of bromination to establish a clear quantitative structure-property relationship. Investigating these materials for applications in OLEDs, chemosensors, and as probes for long-term cell tracking in drug delivery systems will further validate their potential in materials science and biomedical research.

References

-

Halogen substituted tetraphenylethylene AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechanofluorochromism. Materials Advances (RSC Publishing). Available at: [Link].

-

Tetraphenylbenzene-based AIEgens: horizontally oriented emitters for highly efficient non-doped deep blue OLEDs and hosts for high-performance hybrid WOLEDs. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link].

-

Synthesis and properties of novel aggregation-induced emission compounds with combined tetraphenylethylene and dicarbazolyl triphenylethylene moieties. ResearchGate. Available at: [Link].

-

Tetraphenylbenzene-based AIEgens: the Horizontally Oriented Emitters for highly Efficient Non-doped Deep Blue OLEDs and Host for. ChemRxiv. Available at: [Link].

-

Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link].

-

Tetraphenylethene Derivatives: A Promising Class of AIE Luminogens—Synthesis, Properties, and Applications. Springer Professional. Available at: [Link].

-

Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal. Available at: [Link].

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link].

-

Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. Available at: [Link].

-

B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetraphenylbenzene-based AIEgens: horizontally oriented emitters for highly efficient non-doped deep blue OLEDs and hosts for high-performance hybrid WOLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Halogen substituted tetraphenylethylene AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechanofluorochromism - Materials Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solvatochromism of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene

This technical guide offers a comprehensive exploration of the solvatochromic properties of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene, a derivative of the structurally unique hexaphenylbenzene scaffold. Tailored for researchers, scientists, and professionals in drug development, this document provides a thorough understanding of the synthesis, experimental investigation, and theoretical underpinnings of this compound's solvent-dependent photophysical behavior.

Introduction

Solvatochromism, the change in a substance's color with the polarity of the solvent, serves as a fundamental tool for probing solute-solvent interactions and the electronic characteristics of molecules in their ground and excited states. Hexaphenylbenzene (HPB) and its derivatives represent a compelling class of chromophores, distinguished by their propeller-like three-dimensional structure, exceptional thermal stability, and intriguing photophysical phenomena such as aggregation-induced emission (AIE).[1] The strategic functionalization of the peripheral phenyl rings of the HPB core enables the precise tuning of its electronic and optical properties for various applications.[2]

This guide focuses on this compound, where the introduction of bromine atoms at the para-positions of two distal phenyl rings is expected to confer a degree of intramolecular charge transfer (ICT) character to the molecule's excited state. A detailed understanding of the solvatochromic behavior of this compound is paramount for its rational design and implementation in advanced materials and as a molecular probe.

Synthesis and Characterization

The construction of the sterically demanding this compound core can be efficiently achieved through a [4+2] Diels-Alder cycloaddition reaction. This powerful synthetic strategy provides a direct route to highly substituted aromatic systems.[2]

Proposed Synthetic Pathway: Diels-Alder Reaction

The synthesis proceeds via the cycloaddition of tetraphenylcyclopentadienone (tetracyclone) with 1,2-bis(4-bromophenyl)acetylene. The resulting adduct spontaneously eliminates carbon monoxide through a retro-Diels-Alder reaction to yield the desired aromatic product.

Figure 1: Proposed synthetic route for this compound via a Diels-Alder reaction.

Experimental Protocol: Synthesis

-

Reaction Setup: Combine equimolar amounts of tetraphenylcyclopentadienone and 1,2-bis(4-bromophenyl)acetylene in a round-bottom flask containing a high-boiling point solvent (e.g., diphenyl ether) and equipped with a reflux condenser.

-

Reaction Execution: The mixture is heated to reflux (ca. 250-260 °C) for 4 to 6 hours. The reaction's progress is visually monitored by the fading of the intense purple color of the tetracyclone.

-

Workup and Purification: Upon cooling, the solvent is removed under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient, to afford the pure product.

-

Characterization: The identity and purity of the synthesized compound are verified using standard analytical methods:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations.

-

Mass Spectrometry: To confirm the molecular weight.

-

Investigation of Solvatochromic Properties

The influence of solvent polarity on the photophysical properties of this compound is systematically investigated by analyzing its UV-Vis absorption and fluorescence emission spectra in a variety of solvents.

Theoretical Framework: Intramolecular Charge Transfer (ICT)

The phenomenon of solvatochromism in molecules with donor and acceptor moieties is frequently explained by an ICT mechanism. Upon photoexcitation, electron density is redistributed from the electron-donating to the electron-accepting regions of the molecule. For the title compound, the tetraphenylbenzene core is expected to function as the electron donor, with the bromophenyl groups acting as weak electron acceptors. This leads to an excited state with a larger dipole moment than the ground state.

Figure 2: Conceptual diagram of intramolecular charge transfer (ICT) leading to solvatochromism.

Experimental Protocol: Solvatochromism Study

-

Solvent Selection: A range of spectroscopic grade solvents covering a broad spectrum of polarities is selected (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol).

-

Solution Preparation: A stock solution of the compound is prepared in a suitable solvent like dichloromethane (e.g., 10⁻³ M). This stock solution is then used to prepare dilute solutions (ca. 10⁻⁵ M) in the full range of selected solvents.

-

Spectroscopic Measurements:

-

UV-Vis Absorption: Absorption spectra are recorded on a UV-Vis spectrophotometer.

-

Fluorescence Emission: Emission spectra are recorded on a spectrofluorometer, with excitation at the wavelength of maximum absorption (λmax abs).

-

Data Presentation and Analysis

The spectral data are compiled for analysis.

Table 1: Hypothetical Photophysical Data for this compound in Various Solvents

| Solvent | Polarity (ET(30)) | λmax abs (nm) | λmax em (nm) | Stokes Shift (cm-1) |

| n-Hexane | 30.9 | 350 | 400 | 3571 |

| Toluene | 33.9 | 352 | 410 | 4082 |

| Dichloromethane | 41.1 | 355 | 425 | 4785 |

| Acetone | 42.2 | 356 | 435 | 5210 |

| Acetonitrile | 46.0 | 358 | 450 | 5988 |

| Ethanol | 51.9 | 360 | 465 | 6649 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes, based on the expected behavior of analogous compounds.

Lippert-Mataga Analysis

The relationship between the Stokes shift and solvent polarity can be quantified using the Lippert-Mataga equation, which provides insight into the change in dipole moment upon excitation:

ν̄a - ν̄f = (2/hc) * [(μe - μg)² / a³] * f(ε, n) + constant

In this equation, ν̄a and ν̄f are the wavenumbers of the absorption and emission maxima, respectively; h is Planck's constant; c is the speed of light; a represents the Onsager cavity radius; μe and μg are the excited and ground state dipole moments; and f(ε, n) is the solvent polarity function. A linear correlation in the Lippert-Mataga plot (Stokes shift vs. f(ε, n)) is indicative of a significant change in dipole moment between the ground and excited states, supporting an ICT mechanism.[3]

Interpretation of Results and Mechanistic Insights

A positive solvatochromism, characterized by a bathochromic (red) shift in the emission spectrum with increasing solvent polarity, is anticipated for this compound. This observation would imply a more polar excited state relative to the ground state. Such behavior is consistent with an ICT process from the electron-rich tetraphenylbenzene core to the bromophenyl substituents. The increased stabilization of the more polar excited state in polar solvents lowers its energy, resulting in emission at longer wavelengths.

It is also important to consider the potential for aggregation-induced emission (AIE) in this class of molecules, a phenomenon arising from the restriction of intramolecular rotations in the aggregated state.[1] While solvatochromic studies are conducted in dilute solutions to preclude aggregation, the AIE properties of this compound could be a subject of further investigation.

Experimental Workflow Visualization

Figure 3: Overall experimental workflow for the synthesis and solvatochromic study of this compound.

Conclusion and Future Outlook

This guide has detailed a systematic approach for the synthesis and solvatochromic investigation of this compound. The anticipated solvent-dependent fluorescence, presumably arising from an intramolecular charge transfer process, positions this molecule as a promising candidate for development as a polarity-sensitive fluorescent probe.

Future research could extend to computational studies to model the electronic structure and dipole moments of the ground and excited states, providing deeper mechanistic insights. Furthermore, an exploration of the aggregation-induced emission properties of this system could unveil new applications in solid-state lighting and chemical sensing. The synthetic versatility of the Diels-Alder approach also allows for the incorporation of a wide array of functional groups, enabling the systematic modulation of the photophysical properties of the hexaphenylbenzene scaffold for targeted applications.

References

-

Synthesis of 1,2,3,4-tetraphenyl-5,6-bis(4-pyridyl)benzene via DA... - ResearchGate. Available from: [Link]

-

The Influence of the Intramolecular 2D Interactions on the Physicochemical Properties of Hexasubstituted Benzene Derivatives - MDPI. Available from: [Link]

-

Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed. Available from: [Link]

-

Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction - The Royal Society of Chemistry. Available from: [Link]

-

Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC. Available from: [Link]

-

Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A. Available from: [Link]

-

Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Publishing. Available from: [Link]

-

Synthesis and Solvatochromic Behavior of Hexaphenylbenzenes and Indeno[1,2-b]fluorene Derivatives with Hydroxy Groups - SciRP.org. Available from: [Link]

-

2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene - ResearchGate. Available from: [Link]

-

Lippert–Mataga solvatochromism plot of dyes 1 (A), 2 (B) and 3 (C) in... - ResearchGate. Available from: [Link]

-

Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer - MDPI. Available from: [Link]

-

Synthesis and Solvatochromic Behavior of Hexaphenylbenzenes and Indeno[1,2-b]fluorene Derivatives with Hydroxy Groups - Scirp.org. Available from: [Link]

-

Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes - MDPI. Available from: [Link]

-

A re-evaluation of the photophysical properties of 1,4-bis(phenylethynyl)benzene: a model for poly(phenyleneethynylene) - PubMed. Available from: [Link]

-

Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Publishing. Available from: [Link]

-

Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction - Pendidikan Kimia. Available from: [Link]

-

The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. Available from: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available from: [Link]

-

How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a - ChemRxiv. Available from: [Link]

-

Oxidative cyclization of 1,4-dienes to yield 2,3,5-trisubstituted tetrahydrofuran-diols - MSU Chemistry. Available from: [Link]

-

1,4-Dibromo-2,3,5,6-tetraphenylbenzene | C30H20Br2 | CID 13544993 - PubChem. Available from: [Link]

-

Benzyne and Its Diels-Alder Reactions With Furans: Synthesis of 1-SF 5 -Naphthalene, Its Derivatives, and 1,6(1,7) - PubMed. Available from: [Link]

-

Reichardt's dye: the NMR story of the solvatochromic betaine dye - ResearchGate. Available from: [Link]

-

Investigation of solvatochromism behavior in different solvents using... - ResearchGate. Available from: [Link]

-

Lippert-Mataga plot where all the solvents (including alcohols) have... - ResearchGate. Available from: [Link]

-

-

Diels-Alder Reactions: Formation of Dimethyl Tetraphenylphthalate, Tetra- phenylnaphthalene, and Hexaphenylbenzene - Web Pages. Available from: [Link]

-

-

Photophysical Parameters, Excitation Energy Transfer, and Photoreactivity of 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) Laser Dye - ResearchGate. Available from: [Link]

-

01-00673-EN Evaluating Chromotropismwith a Spectrophotometer: Solvatochromism and Thermochromism - Shimadzu. Available from: [Link]

-

Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission - NIH. Available from: [Link]

-

Structural insight into piezo-solvatochromism of Reichardt's dye - PMC - PubMed Central. Available from: [Link]

-

Reichardt's dye: the NMR story of the solvatochromic betaine dye - INIS-IAEA. Available from: [Link]

-

Enantioselective Synthesis of 2,4-Disubstituted Homocubanes as meta-Benzene Bioisosteres - ChemRxiv. Available from: [Link]

-

Solvatochromic – Knowledge and References - Taylor & Francis. Available from: [Link]

-

Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory - Scientific & Academic Publishing. Available from: [Link]

-

An Investigation of Solvatochromic Behavior - IT Solutions. Available from: [Link]

-

Exploring solvatochromism: A comprehensive analysis of research data - OUCI. Available from: [Link]

-

Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts - NIH. Available from: [Link]

-

(PDF) Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - ResearchGate. Available from: [Link]

-

The Effect of Acceptor Group Variation on the Solvatochromism of Donor-Acceptor Fluorophores - PubMed. Available from: [Link]

Sources

- 1. Diels–Alder reactions of 3,6-disubstituted 1,2,4,5-tetrazines. Synthesis and X-ray crystal structures of diazafluoranthene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

Technical Whitepaper: Structural Dynamics and Synthesis of 1,4-Bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene

Executive Summary

In the realm of reticular chemistry and organic electronics, 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene (hereafter referred to as 1,4-Br-HPB ) represents a critical "axle" monomer. Unlike its fully substituted cousin, hexakis(4-bromophenyl)benzene, 1,4-Br-HPB possesses a distinct

This guide dissects the crystallographic imperatives of 1,4-Br-HPB, focusing on the steric "propeller" conformation that dictates its solid-state packing and the precise synthetic pathways required to isolate this specific isomer from its ortho- (1,2) and meta- (1,3) analogues.[1][2][3]

Molecular Architecture: The "Propeller" Motif

The core of 1,4-Br-HPB is a sterically congested benzene ring.[1] The six peripheral phenyl rings cannot lie coplanar with the central ring due to the repulsive interactions between ortho-hydrogens.[1]

Steric Crowding and Torsion

To relieve strain, the peripheral rings rotate out of the central plane, adopting a propeller conformation .

-

Torsion Angles: Typically, the dihedral angle between the central and peripheral rings ranges from 65° to 90° .

-

Symmetry Breaking: While Hexaphenylbenzene (HPB) approximates

symmetry, the introduction of bromine atoms at the 1 and 4 positions breaks this degeneracy. The molecule effectively acts as a "two-bladed" functional propeller, where the brominated rings serve as reactive handles and the four unsubstituted phenyls act as steric spacers (solubilizing groups).

Visualization of Steric Logic

The following diagram illustrates the steric pressure forcing the out-of-plane rotation.

Figure 1: Logical flow of steric forces inducing the propeller conformation in HPB derivatives.

Synthesis and Isomer Control

A common pitfall in synthesizing 1,4-Br-HPB is the inadvertent production of the 1,2-isomer. Direct bromination of HPB is non-selective.[1] The only robust route to the 1,4-isomer is a convergent Diels-Alder cycloaddition .[1]

The "Route B" Protocol

To guarantee the 1,4-substitution pattern, the bromine atoms must be pre-installed on the cyclopentadienone ("cyclone") intermediate at the 2 and 5 positions.

Reaction Scheme:

-

Precursor A: 2,5-bis(4-bromophenyl)-3,4-diphenylcyclopentadienone.[1]

-

Condition: Reflux in Diphenyl ether or Benzophenone (~260°C)

CO extrusion.

Figure 2: Convergent synthesis pathway ensuring 1,4-regioselectivity.[1]

Experimental Methodology (Standardized)

-

Reagents: Mix 1.0 eq of the brominated cyclone and 1.5 eq of diphenylacetylene.

-

Solvent: Diphenyl ether (high boiling point required for CO loss).[1]

-

Temperature: Heat to 260°C under Argon for 12-24 hours.

-

Purification:

Crystallographic Characterization

When analyzing the single-crystal structure of 1,4-Br-HPB, researchers must validate the structure against specific packing metrics.

Unit Cell & Symmetry[1]

-

Crystal System: Typically Monoclinic or Triclinic .[1]

-

Space Group: Often

or -

Z Value: Usually 2 or 4 molecules per unit cell.[1]

-

Solvates: Due to the inefficient packing of the propeller shape, crystals often form as solvates (e.g., with

or Toluene in the voids). Note: Desolvation can lead to loss of crystallinity (powdering).

Intermolecular Interactions

The packing is driven by a hierarchy of weak forces:

- Stacking: Offset stacking between the peripheral phenyl rings of adjacent molecules.[1]

-

C-H...

Interactions: The edge-to-face interactions between the ortho-hydrogens and the faces of adjacent rings are the dominant stabilizing force.[1] -

Halogen Bonding (Br...Br):

-

Look for Type II halogen bonds (

). -

Distance:

Å (sum of van der Waals radii).[1] -

These interactions often link the molecules into linear chains, pre-organizing them for solid-state polymerization.

-

Data Summary Table

| Parameter | Expected Value/Range | Significance |

| Torsion Angle | 65° – 85° | Indicates steric strain; prevents planarization.[1] |

| Br...Br Distance | 3.4 Å – 3.8 Å | Critical for halogen bonding networks.[1] |

| Centroid-Centroid | 4.5 Å – 6.0 Å | Distance between central rings; defines stacking density.[1] |

| Void Volume | 5% – 15% | Potential for solvent inclusion (clathrate formation).[1] |

Applications in Drug Development & Materials

While the molecule itself is not a drug, it is a scaffold .

-

Bio-imaging: Functionalizing the Br-sites with fluorophores creates AIE (Aggregation Induced Emission) active probes.[1] The propeller shape prevents fluorescence quenching in the solid state.

-

Nanomedicine Carriers: The porous packing of HPB derivatives allows them to entrap small drug molecules (guest-host chemistry), serving as delivery vectors.

References

-

Diels-Alder Synthesis of HPB Derivatives

-

Structural Analysis of Propeller Molecules

-

Halogen Bonding in Crystal Engineering

-

Graphene Nanoribbon Precursors

Sources

- 1. 1,4-Dibromo-2,3,5,6-tetraphenylbenzene | C30H20Br2 | CID 13544993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexaphenylbenzene as a Rigid Template for the Straightforward Syntheses of “Star-Shaped” Glycodendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hexaphenylbenzene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

"thermal stability of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene"

An In-Depth Technical Guide to the Thermal Stability of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Robust Architecture

This compound is a complex polycyclic aromatic hydrocarbon (PAH) characterized by a central benzene ring that is fully substituted with four phenyl groups and two 4-bromophenyl groups. This highly arylated structure results in a sterically crowded and rigid molecular architecture. Such compounds are of significant interest in materials science and organic electronics due to their potential for high thermal stability, a critical attribute for applications in demanding environments. The presence of bromine atoms also suggests potential utility as a flame retardant or as a synthetic intermediate for further functionalization through cross-coupling reactions. This guide provides a comprehensive overview of the anticipated thermal properties of this molecule and the experimental protocols for their evaluation.

Anticipated Thermal Properties and Structural Rationale

The thermal decomposition of such molecules is typically an energy-intensive process that occurs at elevated temperatures. For many polyaromatic hydrocarbons and high-performance polymers, significant mass loss is observed in the range of 300-500°C.[1] For instance, carbazole derivatives, which also feature robust aromatic structures, exhibit high decomposition temperatures ranging from 456 to 491°C.[2] The introduction of bromine atoms may slightly alter the decomposition profile. While the C-Br bond is generally weaker than the C-C and C-H bonds in the aromatic rings, the overall stability of the molecule is expected to remain high. The thermal degradation of brominated flame retardants, such as 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), has been shown to initiate with the cleavage of C-O or C-Br bonds, with decomposition starting around 340°C.[3]

Comparative Thermal Stability Data

The following table summarizes the thermal stability data for a selection of related compounds to provide a contextual framework for estimating the performance of this compound.

| Compound Class/Example | Decomposition Temperature (Td) Range (°C) | Key Structural Features |

| Carbazole Derivatives | 456 - 491 | Rigid, fused aromatic rings |

| Polybenzimidazoles (PBIs) | > 500 (in inert atmosphere) | High-performance polymers with exceptional thermal and chemical stability.[4] |

| Styrene Butadiene Rubber (SBR) | ~300 - 500 | Amorphous polymer with aromatic and aliphatic components |

| 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) | Starts at ~340 | Brominated flame retardant with ether linkages |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The following protocol provides a robust methodology for characterizing the thermal properties of this compound.

Step-by-Step TGA Protocol

-

Sample Preparation:

-

Ensure the sample is pure and dry. Impurities or residual solvents can lead to erroneous mass loss at lower temperatures. .

-

Grind the crystalline sample into a fine powder to ensure uniform heat distribution.

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

-

Instrument Setup and Calibration:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Select a purge gas. For determining intrinsic thermal stability, an inert gas such as nitrogen or argon is used to prevent oxidative degradation. To study thermo-oxidative stability, a mixture of nitrogen and oxygen or synthetic air would be employed.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically ambient or slightly above (e.g., 30°C).

-

Ramp the temperature at a constant heating rate. A typical rate for screening is 10 °C/min.[1] Slower rates can provide better resolution of decomposition events.

-

Continue heating to a final temperature high enough to ensure complete decomposition, or to a specified upper limit (e.g., 1000°C).[1]

-

-

Data Acquisition and Analysis:

-

Record the sample mass as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tmax), which is found from the peak of the first derivative of the TGA curve (the DTG curve).

-

The residual mass at the end of the experiment provides information about the formation of non-volatile decomposition products, such as char.

-

Advanced Analytical Techniques for Decomposition Studies

To gain a deeper understanding of the thermal decomposition process, TGA can be coupled with other analytical techniques.

-

Differential Scanning Calorimetry (DSC): Performed in parallel with TGA, DSC can identify thermal transitions such as melting, crystallization, and glass transitions that are not associated with mass loss.

-

TGA-MS/FTIR (Evolved Gas Analysis): By connecting the outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), the gaseous decomposition products can be identified in real-time. This provides valuable mechanistic insights into the degradation pathways. For complex PAHs, this can help identify the initial bond-breaking events and subsequent reactions.[1]

Structure-Stability Relationship

The high thermal stability of this compound is a direct consequence of its molecular structure. The diagram below illustrates the key structural features that contribute to its robustness.

Conclusion

This compound is poised to be a material with exceptional thermal stability due to its highly aromatic and sterically hindered structure. While direct experimental data is pending, a comprehensive evaluation using the detailed TGA protocol and complementary analytical techniques described herein will enable researchers to precisely quantify its thermal properties. The insights gained from such studies will be invaluable for the development of next-generation materials for high-temperature applications.

References

- Thermal stability analysis of organic laser dye 4,4'-Bis[(N-carbazole)styryl]-biphenyl. (2025). Google Scholar.

- Reactions of 1,4-bis(tetrazole)benzenes: formation of long chain alkyl halides. MURAL.

- Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. (2023). MDPI.

- A Comparative Analysis for Advanced Research: Benzene-1,2,4,5-tetraamine and Hexaaminobenzene. Benchchem.

- Synthesis template v2.0 - Paper - PSP - Special Topic.dotx. (2021). Thieme Stuttgart · New York.

- dibromo-3',4',5',6'-tetrakis(4-bromophenyl) - Organic Syntheses Procedure. Organic Syntheses.

- 2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene. (2006).

- 1,3,5-tris(4-bromophenyl)

- Mechanistic understanding of polycyclic aromatic hydrocarbons (PAHs)

- (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.

- Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. (2021). PMC.

- Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant.

- Detecting Airborne PAHs Using Thermal Desorption and GC–MS/MS. (2025).

- Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110).

- Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development. (2023). ACS Omega.

- (PDF) Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether) with Better Thermal, Dielectric, and Flame-Retardant Properties for Application in High-Frequency Communication.

- Investigation of mechanisms of polycyclic aromatic hydrocarbons (PAHs) initiated from the thermal degradation of styrene butadiene rubber (SBR)

- 2',1''-Terphenyl]-3',4'-dicarboxylic acid, 5',6'-diphenyl-, dimethyl ester. PubChem.

- Thermochemical properties of 1,2,3,4-tetraphenylnaphthalene and 1,3,5-triphenylbenzene in crystalline and liquid states studied by solution and fast scanning calorimetry.

Sources

- 1. Mechanistic understanding of polycyclic aromatic hydrocarbons (PAHs) from the thermal degradation of tires under various oxygen concentration atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Luminescent Potential of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene Aggregates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anticipated luminescence behavior of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene aggregates. While specific experimental data for this exact molecule is not extensively available in the current literature, this document constructs a comprehensive overview based on the well-established principles of Aggregation-Induced Emission (AIE) observed in structurally analogous tetraphenylbenzene and hexaphenylbenzene derivatives. We will delve into the synthesis, the mechanistic underpinnings of its expected AIE characteristics, detailed protocols for its photophysical analysis, and a discussion of its potential applications in advanced drug development and cellular imaging.

Introduction: The Dawn of Aggregation-Induced Emission

For decades, the phenomenon of aggregation-caused quenching (ACQ) has been a significant limitation in the application of fluorescent molecules. In concentrated solutions or the solid state, most traditional fluorophores experience a substantial decrease in their emission intensity. However, the discovery of Aggregation-Induced Emission (AIE) has revolutionized the field of luminescent materials.[1] AIEgens, the molecules exhibiting this property, are typically non-emissive in dilute solutions but become highly luminescent upon aggregation.[2] This unique characteristic has opened up new avenues for applications in optoelectronics, chemical sensing, and bio-imaging.[2]

The propeller-shaped hexaarylbenzene and tetraphenylbenzene scaffolds are prominent classes of AIEgens.[3] Their intramolecular rotations in the dissolved state provide non-radiative decay pathways, leading to quenched fluorescence. Upon aggregation, these rotations are restricted, blocking the non-radiative channels and activating the radiative decay, resulting in strong light emission. The subject of this guide, this compound, is a derivative of this esteemed class of molecules and is anticipated to exhibit pronounced AIE behavior. The presence of bromine atoms can further influence its photophysical properties through the heavy-atom effect, potentially modulating intersystem crossing and phosphorescence.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a Diels-Alder cycloaddition reaction, a common and efficient method for constructing hexa-substituted benzene rings.[5]

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Materials:

-

Tetraphenylcyclopentadienone

-

Bis(4-bromophenyl)acetylene

-

Diphenyl ether (solvent)

-

Argon gas

-

Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)

-

Silica gel for column chromatography

-

Hexane and dichloromethane (eluents)

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetraphenylcyclopentadienone (1.0 eq) and bis(4-bromophenyl)acetylene (1.1 eq).

-

Add diphenyl ether as a high-boiling solvent.

-